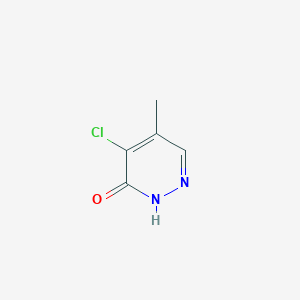

4-Chloro-5-methyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-chloro-4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMMODMUMQZVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-methyl-2,3-dihydropyridazin-3-one has been studied for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents .

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis .

- Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Agricultural Applications

The compound is also explored in the field of agrochemicals:

- Pesticide Development : Due to its biological activity, this compound is being investigated as a potential active ingredient in pesticides. Its effectiveness against specific pests could lead to the development of safer and more effective agricultural chemicals .

Data Tables

Case Study 1: Anticancer Evaluation

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of this compound using carrageenan-induced edema models. Results indicated that it significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine at C4 (e.g., in and ) enhances electrophilicity, facilitating nucleophilic aromatic substitution.

- Electron-Donating Groups (EDGs): Dimethylamino () or hydrazino () groups at C5 increase electron density, altering solubility and reactivity.

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl in ) influence crystal packing and intermolecular interactions .

Physicochemical Properties

Crystallographic Insights:

Biological Activity

4-Chloro-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 5-position of the pyridazinone ring. This specific substitution pattern contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to:

- Inhibit Cyclooxygenase (COX) Enzymes : This inhibition leads to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antagonize Histamine Receptors : The compound exhibits significant activity as an antagonist for histamine receptors, which may play a role in allergy and inflammation management.

- Cytotoxic Effects on Cancer Cells : Research indicates that derivatives of this compound can induce cytotoxicity in various cancer cell lines, including leukemia and breast cancer .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against several human cancer cell lines such as HeLa (cervical cancer), SKBR3 (breast cancer), and HCT116 (colon cancer) with GI50 values often below 2 µM .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties through in vitro and in vivo models. It exhibited potent inhibition of COX enzymes, comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its effectiveness was confirmed using microdilution methods, showing selective activity against strains such as Staphylococcus aureus and Pseudomonas putida .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a keto group; reactive due to chlorine | Anti-inflammatory; anticancer; antimicrobial |

| 4-Chloro-5-methyl-2,3-dihydropyridazin-3-thione | Contains a thione group instead of keto | Lower reactivity; varied biological effects |

| 4-Chloro-5-methyl-2,3-dihydropyridazin-3-amine | Amino substitution alters activity | Potentially different pharmacological profile |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyridazine derivatives on five different human cancer cell lines. The results indicated that compounds related to this compound showed good to moderate activity against these cells .

- Anti-inflammatory Efficacy : In an animal model for inflammation induced by carrageenan, derivatives of this compound demonstrated significant reduction in paw edema compared to controls.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Chloro-5-methyl-2,3-dihydropyridazin-3-one, and how can substituent positions influence reactivity?

- Methodological Answer :

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or lactones. Chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux. The methyl group at the 5-position is introduced via alkylation or through pre-functionalized precursors (e.g., 4-amino-6-chloro-2-methyl-2,3-dihydropyridazin-3-one derivatives, as seen in intermediates from Enamine Ltd) . Purification often employs recrystallization from polar aprotic solvents like DMF or ethanol. Substituent positioning (e.g., chloro at C4 and methyl at C5) affects ring planarity and hydrogen-bonding interactions, which can be validated via X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction : Resolve crystal packing and molecular planarity. For example, analogous dihydropyridazinones exhibit near-planar arrangements between fused rings (e.g., 3.69° dihedral angle in benzimidazole-dihydropyridazinone hybrids) . Use SHELX (via OLEX2) for structure refinement .

- NMR/IR : Confirm substitution patterns. Chloro and methyl groups show distinct ¹H/¹³C NMR shifts (e.g., δ ~2.5 ppm for C5-CH₃) and C=O stretching at ~1680 cm⁻¹ in IR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+ calculated for analogs within ±0.01 Da error) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., hydrogen-bonding networks vs. ring planarity) be resolved for dihydropyridazinone derivatives?

- Methodological Answer :

Use multi-temperature XRD studies to assess thermal motion and dynamic disorder. For example, hydrogen bonds like N–H···O (2.8–3.0 Å) in dihydropyridazinone-DMF co-crystals can stabilize planar conformations despite steric strain . Pair with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths. SHELXL refinement with TWIN/BASF commands helps model twinning or disorder .

Q. What structure-activity relationships (SAR) govern the bioactivity of this compound analogs in medicinal chemistry?

- Methodological Answer :

- Chloro Substituent : Enhances electrophilicity and binding to hydrophobic pockets (e.g., in kinase inhibitors). Replace with bromo or nitro groups to probe electronic effects .

- Methyl Group : Steric effects at C5 influence metabolic stability. Removal (to H) or substitution (e.g., CF₃) can alter pharmacokinetics .

- Pyridazinone Core : The lactam moiety participates in hydrogen bonding with targets like GABA receptors or COX-2. Modify to pyrazolone or thiazolidinone to assess scaffold flexibility .

Q. What computational strategies are optimal for predicting the reactivity and stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS. Analyze radial distribution functions to identify solvent interactions with polar groups (e.g., C=O) .

- pKa Prediction : Use ChemAxon or SPARC to estimate acidic/basic sites (e.g., lactam NH pKa ~8–10). Validate via UV-Vis titration .

- Degradation Pathways : Apply DFT (M06-2X/cc-pVTZ) to model hydrolysis or photodegradation intermediates. Compare with LC-MS/MS experimental data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for dihydropyridazinone derivatives?

- Methodological Answer :

- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst (e.g., yields drop >20% if POCl₂ is added too rapidly during chlorination) .

- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC) detect intermediates like open-chain hydrazides or dimeric side products.

- Reproducibility : Cross-validate protocols with independent labs. For example, Enamine Ltd’s intermediates (e.g., 4-amino-6-chloro-2-methyl derivatives) show ≤5% batch variability when reaction times are tightly controlled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.